![molecular formula C10H19NO4PS2+ B14691491 N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine CAS No. 33997-61-4](/img/structure/B14691491.png)
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine is a complex organosulfur compound It features a unique structure that includes an ethoxymethyl group, a sulfanylidene group, and a phosphaniumyl group, all attached to an L-valine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine typically involves the condensation of ethoxymethyl sulfanyl compounds with L-valine derivatives. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfenamides, sulfinamides, and sulfonamides . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals such as thiols and amines. The process is designed to be efficient, environmentally friendly, and economically viable .
化学反应分析
Types of Reactions
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert sulfinyl and sulfonyl groups back to sulfanyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and sulfuryl chloride (SOCl₂), and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve mild temperatures and solvents like methanol or acetonitrile .
Major Products
The major products formed from these reactions include sulfinamides, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for drug development.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism by which N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine exerts its effects involves the interaction of its sulfanyl and phosphaniumyl groups with molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
Sulfenamides: These compounds share the sulfur-nitrogen bond and are used in similar applications.
Sulfinamides: These compounds have a similar structure but differ in the oxidation state of the sulfur atom.
Sulfonamides: These compounds are more oxidized forms and are widely used in pharmaceuticals.
Uniqueness
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine is unique due to its combination of an ethoxymethyl group, a sulfanylidene group, and a phosphaniumyl group attached to an L-valine backbone. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds .
属性
CAS 编号 |
33997-61-4 |
|---|---|
分子式 |
C10H19NO4PS2+ |
分子量 |
312.4 g/mol |
IUPAC 名称 |
[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]sulfanyl-(ethoxymethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C10H18NO4PS2/c1-4-15-6-16(17)18-5-8(12)11-9(7(2)3)10(13)14/h7,9H,4-6H2,1-3H3,(H-,11,12,13,14)/p+1/t9-/m0/s1 |
InChI 键 |
AYLPSMHMHWEKCZ-VIFPVBQESA-O |
手性 SMILES |
CCOC[P+](=S)SCC(=O)N[C@@H](C(C)C)C(=O)O |
规范 SMILES |
CCOC[P+](=S)SCC(=O)NC(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


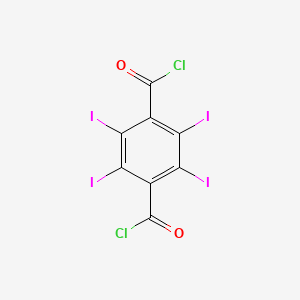
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
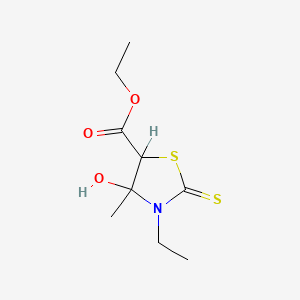
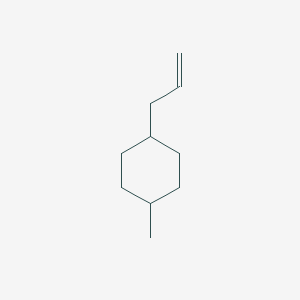
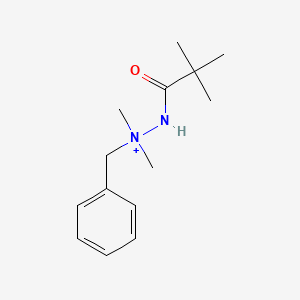
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
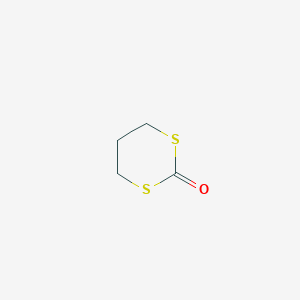
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
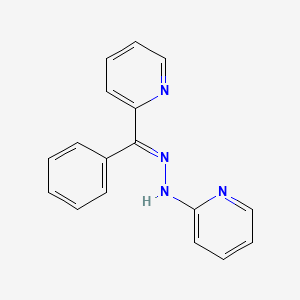
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
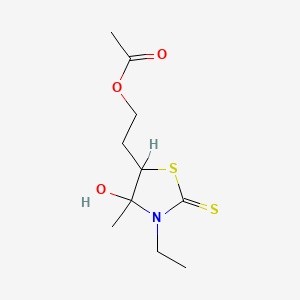
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
